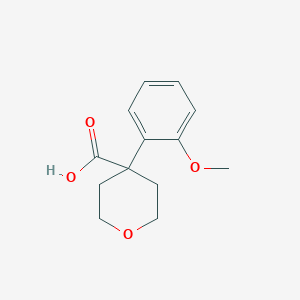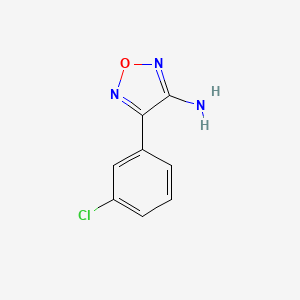
methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
概要
説明
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the reaction of pyrroles with an excess of dimethylformamide dimethyl acetal (DMFDMA) and ammonium acetate . These reactions typically occur under mild conditions and yield the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The compound is typically purified through standard techniques such as distillation, recrystallization, or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) in sulfuric acid (H2SO4), and sulfonation using sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)acetate.
Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)acetate.
Substitution: Various substituted derivatives of the pyrrole ring, depending on the specific reaction conditions.
科学的研究の応用
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate has several scientific research applications:
作用機序
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate can be compared with other similar compounds, such as:
- Methyl 2-(2-formyl-5-methoxymethyl-1H-pyrrol-1-yl)propanoate
- Methyl 2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)butanoate
- Dimethyl 2-(2-formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanedioate
These compounds share a similar pyrrole core structure but differ in the substituents attached to the ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYGHNZTBNVHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)




![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)

![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)

![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)
